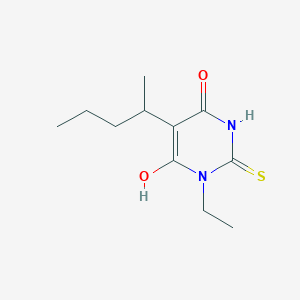
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone, also known as EHT 1864, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This molecule has been shown to inhibit Rho family GTPases, which are critical signaling proteins involved in several cellular processes such as cell migration, proliferation, and differentiation. In
作用机制
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 inhibits Rho family GTPases by binding to their active site, preventing them from interacting with downstream effectors. Rho family GTPases are involved in several cellular processes, and their dysregulation has been implicated in various diseases. By inhibiting Rho family GTPases, this compound 1864 can modulate cellular processes such as cell migration, proliferation, and differentiation, which are critical steps in disease progression.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects. In cancer cells, this compound 1864 inhibits cell migration and invasion, which are critical steps in cancer metastasis. Additionally, this compound 1864 sensitizes cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. In cardiovascular research, this compound 1864 improves cardiac function and reduces cardiac fibrosis in animal models of heart failure. In neurological research, this compound 1864 improves cognitive function and reduces neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. Additionally, this compound 1864 has been extensively studied, and its mechanism of action is well understood. However, this compound 1864 also has some limitations. It can be toxic at high concentrations, and its effects may not be specific to Rho family GTPases, as it can also inhibit other proteins.
未来方向
There are several future directions for the study of 3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864. One direction is to explore its potential therapeutic applications in other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to understand the specific effects of this compound 1864 on Rho family GTPases and its downstream effectors. Finally, the development of more specific inhibitors of Rho family GTPases may provide new insights into their role in disease progression.
合成方法
The synthesis of 3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 involves several steps. The starting material is 2-amino-4,6-dimethylpyrimidine, which is reacted with ethyl acetoacetate and thionyl chloride to form the corresponding ethyl 2-(2-chloro-4,6-dimethylpyrimidin-5-yl)acetate. This intermediate is then reacted with sodium hydrosulfide and 1-methylbutyl bromide to form this compound 1864.
科学研究应用
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound 1864 has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. Additionally, this compound 1864 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. In cardiovascular research, this compound 1864 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure. In neurological research, this compound 1864 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-ethyl-6-hydroxy-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-6-7(3)8-9(14)12-11(16)13(5-2)10(8)15/h7,15H,4-6H2,1-3H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUKZIQDACSBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=C(N(C(=S)NC1=O)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![8-bromo-2-(2,5-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008419.png)

![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
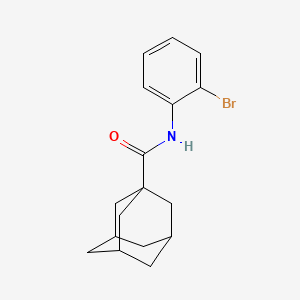
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
![8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008481.png)
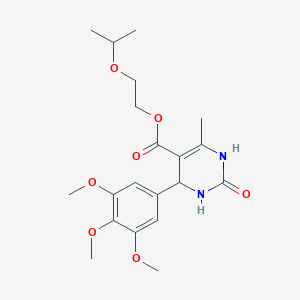
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)

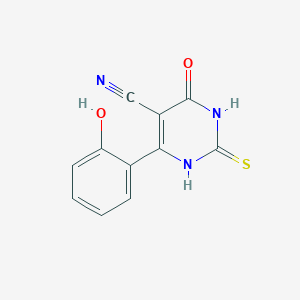
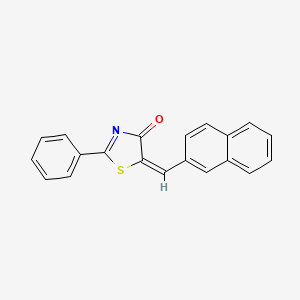
![1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)